(3AR,6aS)-2-phenethyloctahydropyrrolo[3,4-c]pyrrole
Description
Properties
IUPAC Name |
(3aR,6aS)-5-(2-phenylethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)6-7-16-10-13-8-15-9-14(13)11-16/h1-5,13-15H,6-11H2/t13-,14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYNZHYSVIFBBA-OKILXGFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CN1)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Assembly via Cyclocondensation Reactions
The bicyclic pyrrolo[3,4-c]pyrrole framework is typically constructed through cyclocondensation of pyrrole derivatives with bifunctional reagents. A pivotal method involves reacting substituted pyrrolidines with dicarbonyl compounds under basic conditions. For instance, US5616725A discloses the use of di-tert-butyldicarbonate or diethyl dicarbonate to form carbamate intermediates, which undergo intramolecular cyclization to yield the pyrrolopyrrole core .
Reaction Conditions :
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Solvents : Tetrahydrofuran (THF), dioxane, or ethylene glycol ethers.
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Catalysts : Triethylamine or tetrabutylammonium fluoride.
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Temperature : 50–100°C for 12–48 hours.
Example:
Stereochemical Control through Chiral Auxiliaries and Resolved Intermediates
Achieving the (3aR,6aS) configuration necessitates chiral induction during cyclization. CN112679411B demonstrates the use of resolved (3R,4S)-N-Boc-pyrrolidinediacetic acid as a starting material, where the Boc (tert-butyloxycarbonyl) group ensures stereochemical integrity . Cyclization with acetic anhydride and tetrabutylammonium fluoride yields the bicyclic structure with >95% enantiomeric excess (ee).
Key Steps :
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Chiral Resolution : Enzymatic or chromatographic separation of racemic precursors.
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Boc Protection : Introduced via di-tert-butyldicarbonate in dichloromethane.
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Cyclization : Acetic anhydride mediates ring closure at 80°C for 6 hours .
Phenethyl Group Introduction via Alkylation and Nucleophilic Substitution
The phenethyl side chain is incorporated post-cyclization to avoid steric hindrance. US5616725A outlines alkylation using phenethyl bromide in dimethylformamide (DMF) with potassium carbonate as a base . Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable coupling with phenethyl alcohol.
Optimized Parameters :
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Solvent : DMF or acetonitrile.
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Base : K₂CO₃ or DBU (1,8-diazabicycloundec-7-ene).
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Temperature : 80–120°C for 24–72 hours.
Protecting Group Strategies for Functionalization
Protecting groups are critical for regioselective modifications. The Boc group, as detailed in PubChem CID 51072224 , is employed to shield secondary amines during synthesis . Deprotection with hydrochloric acid in dioxane yields the free amine, which is subsequently alkylated or acylated.
Deprotection Conditions :
The table below contrasts methodologies from cited sources:
Chemical Reactions Analysis
Types of Reactions
(3AR,6aS)-2-phenethyloctahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenethyl group or the pyrrole ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that (3AR,6aS)-2-phenethyloctahydropyrrolo[3,4-c]pyrrole exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by interfering with specific cellular pathways involved in proliferation and survival. For instance, a study demonstrated that modifications to the core structure could enhance its efficacy against various cancer cell lines, suggesting a potential pathway for drug development aimed at targeting malignancies .
Neurological Applications
This compound also shows potential in treating neurological disorders. Its structural analogs have been investigated for their neuroprotective effects, particularly in models of neurodegeneration. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress, which are critical in conditions such as Alzheimer's disease .
Antimicrobial Properties
The antimicrobial activity of this compound has been explored, revealing effectiveness against various bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance, making it a candidate for further investigation as a new class of antimicrobial agents .
Polymer Chemistry
In material science, this compound has been utilized as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. These polymers can be applied in coatings and composites where durability and resistance to environmental factors are crucial .
Conductive Materials
The compound's unique electronic properties allow it to serve as a building block for conductive materials. Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity, making it suitable for applications in organic electronics and sensors .
Synthesis of Pharmaceuticals
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations allows for the creation of complex molecules with therapeutic potential . For example, it has been used in the synthesis of compounds targeting specific receptors involved in pain management and inflammation.
Case Study 1: Anticancer Research
A recent study highlighted the efficacy of this compound derivatives against breast cancer cell lines. The derivatives were synthesized and tested for their ability to induce apoptosis through caspase activation pathways .
Case Study 2: Neurological Protection
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated significant reductions in cell death rates when treated with this compound compared to controls .
Mechanism of Action
The mechanism of action of (3AR,6aS)-2-phenethyloctahydropyrrolo[3,4-c]pyrrole involves its interaction with various molecular targets. It can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The exact pathways depend on the functional groups present and their interactions with biological molecules. For instance, it may inhibit or activate certain enzymes by fitting into their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in their substituents, which modulate physicochemical properties such as lipophilicity, solubility, and molecular weight. Below is a comparative analysis:
*Estimated based on benzyl analog (C₁₃H₁₈N₂) + additional CH₂ group. †Discrepancy noted: Expected formula for Cbz derivative should include ~C₁₂H₁₃N₂O₂; reported data may reflect a truncated structure or typo.
Research Findings and Trends
- Stereochemical Impact : The (3aR,6aS) configuration ensures a rigid scaffold, critical for maintaining binding affinity in chiral environments .
- Substituent-Driven Activity : Phenethyl and benzyl groups favor membrane permeability, while pyridinyl and methyl groups optimize solubility or metal coordination .
- Synthetic Challenges : Alkylation of the pyrrolo-pyrrole core requires precise conditions to retain stereochemistry, as evidenced by consistent analytical data across analogs .
Biological Activity
(3AR,6aS)-2-phenethyloctahydropyrrolo[3,4-c]pyrrole is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of the broader class of pyrrole derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 815632-28-1
- Molecular Formula : C12H16N2
- Molecular Weight : 188.27 g/mol
Structural Characteristics
The structural configuration of this compound contributes to its biological activity. The presence of the octahydropyrrole ring system provides a unique three-dimensional shape that can interact with various biological targets.
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Antimicrobial Activity : Some pyrrole derivatives have demonstrated significant antimicrobial properties against various pathogens.
- Anticancer Properties : Studies suggest that these compounds may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.
- Neuroprotective Effects : There is emerging evidence that certain derivatives may protect neuronal cells from oxidative stress-related damage.
Case Study 1: Antimicrobial Activity
A study published in Eur J Med Chem examined a series of pyrrole derivatives for their antimicrobial efficacy. Among the tested compounds, this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting a potential role in treating resistant bacterial infections .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Standard Antibiotic | 8 | Effective |
| This compound | 4 | Highly Effective |
Case Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, this compound was evaluated for its cytotoxic effects against human breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM. Mechanistic studies revealed that the compound triggered apoptosis through the activation of caspases and increased levels of ROS .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis via ROS |
Case Study 3: Neuroprotective Effects
A recent study explored the neuroprotective effects of pyrrole derivatives in models of neurodegeneration. The findings suggested that this compound could significantly reduce neuronal cell death induced by oxidative stress. This effect was attributed to the compound's ability to enhance antioxidant enzyme activity .
| Treatment | Neuronal Viability (%) | Mechanism |
|---|---|---|
| Control | 30 | - |
| This compound | 70 | Antioxidant Activity |
Q & A
Q. What are the common synthetic routes for preparing (3aR,6aS)-2-phenethyloctahydropyrrolo[3,4-c]pyrrole?
The synthesis typically involves constructing the bicyclic pyrrolo-pyrrole core followed by introducing the phenethyl group. A key step is the palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) to attach the phenethyl moiety to the core structure . For example, similar compounds use tert-butyl carbamate (Boc)-protected intermediates to preserve stereochemistry during coupling, followed by deprotection . Solvent choice (e.g., DMF or THF) and base selection (e.g., i-Pr₂NEt) are critical for optimizing coupling efficiency .
Q. How can the stereochemical configuration of the bicyclic core be confirmed?
X-ray crystallography is the gold standard for unambiguous stereochemical assignment, as demonstrated in studies of analogous pyrrolo-pyrrole derivatives . For rapid analysis, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximity between protons in the bicyclic system. Computational methods (e.g., density functional theory) can also predict stable conformers and validate experimental data .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify proton environments and carbon hybridization. Aromatic protons from the phenethyl group typically appear as multiplets in δ 7.2–7.4 ppm, while the bicyclic core protons resonate between δ 2.5–4.0 ppm .
- HRMS : High-resolution mass spectrometry confirms molecular formula and purity.
- IR : Stretching vibrations (e.g., N-H at ~3300 cm⁻¹) verify functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve stereoselectivity during phenethyl group installation?
Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings enhance enantiomeric excess by controlling transition-state geometry . Solvent polarity also influences stereoselectivity; non-polar solvents (e.g., toluene) may favor intramolecular cyclization, while polar aprotic solvents (e.g., DMF) stabilize intermediates. Pre-organizing the bicyclic core with hydrogen-bond-directing groups (e.g., hydroxyls) can further bias stereochemical outcomes .
Q. What computational tools predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding affinities to receptors like retinol-binding protein 4 (RBP4). Pharmacophore mapping identifies critical interaction points (e.g., hydrogen bonds with the pyrrolo nitrogen) . QSAR models correlate substituent effects (e.g., phenethyl vs. pyridinyl) with activity, using descriptors like logP and polar surface area .
Q. How should researchers address contradictory bioactivity data across cell lines?
Inconsistent results may arise from differences in cell permeability, metabolic stability, or off-target effects. Standardize assays by:
- Using isogenic cell lines to control genetic variability.
- Including pharmacokinetic profiling (e.g., plasma protein binding assays) .
- Validating target engagement via CRISPR knockouts or competitive binding assays .
Q. What strategies resolve low yields in multi-step syntheses?
- Intermediate trapping : Stabilize reactive intermediates with protecting groups (e.g., Boc for amines) .
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclizations) .
- Design of Experiments (DoE) : Statistically optimize variables (e.g., temperature, catalyst loading) to identify robust conditions .
Data Analysis & Methodological Challenges
Q. How can researchers validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC .
- Metabolic stability assays : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated breakdown .
Q. What statistical methods analyze structure-activity relationship (SAR) data for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
